molecular formula C10H14O3 B2392032 (4-(2-Methoxyethoxy)phenyl)methanol CAS No. 79407-30-0

(4-(2-Methoxyethoxy)phenyl)methanol

Cat. No.: B2392032
CAS No.: 79407-30-0
M. Wt: 182.219
InChI Key: VLHXZVIRFQPRCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(2-Methoxyethoxy)phenyl)methanol: is an organic compound with the molecular formula C10H14O3. It is characterized by the presence of a phenyl ring substituted with a methoxyethoxy group and a methanol group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Methoxyethoxy)phenyl)methanol typically involves the reaction of 4-hydroxybenzaldehyde with 2-methoxyethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common catalysts used in this reaction include acids or bases, depending on the desired reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: (4-(2-Methoxyethoxy)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The phenyl ring can undergo reduction reactions to form cyclohexane derivatives.

    Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.

Major Products Formed:

    Oxidation: 4-(2-Methoxyethoxy)benzaldehyde or 4-(2-Methoxyethoxy)benzoic acid.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted phenylmethanol derivatives.

Scientific Research Applications

Chemistry: (4-(2-Methoxyethoxy)phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is used to study the effects of phenylmethanol derivatives on cellular processes. It can serve as a model compound for understanding the interactions of similar molecules with biological systems.

Medicine: While not a drug itself, this compound is used in medicinal chemistry to develop new pharmaceuticals. Its derivatives may possess therapeutic properties, making it a valuable compound in drug discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of (4-(2-Methoxyethoxy)phenyl)methanol involves its interaction with specific molecular targets. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    (4-Methoxyphenyl)methanol: Lacks the ethoxy group, resulting in different reactivity and applications.

    (4-Ethoxyphenyl)methanol: Similar structure but with an ethoxy group instead of a methoxyethoxy group.

    (4-(2-Hydroxyethoxy)phenyl)methanol: Contains a hydroxy group instead of a methoxy group, affecting its chemical properties.

Uniqueness: (4-(2-Methoxyethoxy)phenyl)methanol is unique due to the presence of both methoxy and ethoxy groups, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

[4-(2-methoxyethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-12-6-7-13-10-4-2-9(8-11)3-5-10/h2-5,11H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHXZVIRFQPRCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-(2-methoxyethoxy)benzoic acid (100 mg, 0.51 mmol) in N,N-dimethylformamide (2 mL) were added potassium carbonate (282 mg, 2.04 mmol) and iodomethane (79 μL, 1.27 mmol) at room temperature. The mixture was stirred at the same temperature overnight, and then to the reaction solution was added water. The mixture was extracted with ethyl acetate twice. The organic layer was combined, washed with water and saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The resulting residue was dissolved in tetrahydrofuran (3 mL), and then thereto was added lithium borohydride (53 mg, 2.45 mmol) at 0° C. The reaction solution was slowly warmed to room temperature, and stirred for 3 days. To the reaction solution was added water, and the mixture was extracted with ethyl acetate twice. The organic layer was combined, washed with water and saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure to give [4-(2-methoxyethoxy)phenyl]methanol (61 mg, 68%) as a colorless and clear oil.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
282 mg
Type
reactant
Reaction Step One
Quantity
79 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
53 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.